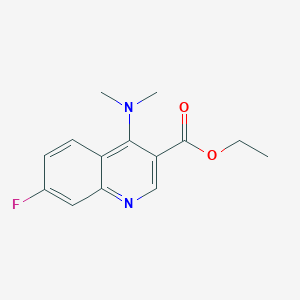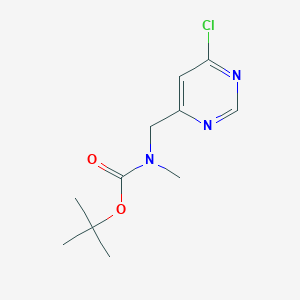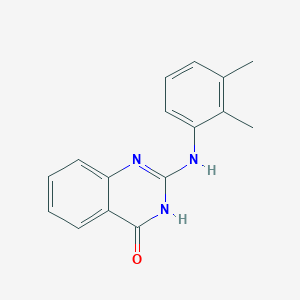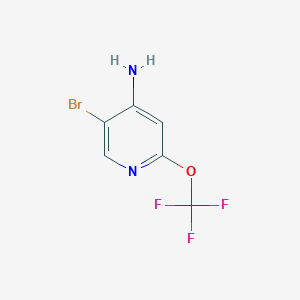
Ethyl 4-(dimethylamino)-7-fluoroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(dimethylamino)-7-fluoroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a dimethylamino group at the 4th position, a fluorine atom at the 7th position, and an ethyl ester group at the 3rd position of the quinoline ring. It is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(dimethylamino)-7-fluoroquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Dimethylamino Group Addition: The dimethylamino group can be introduced through nucleophilic substitution reactions using dimethylamine.
Esterification: The carboxylic acid group at the 3rd position can be esterified using ethanol and a suitable catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
Ethyl 4-(dimethylamino)-7-fluoroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the fluorine atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Dimethylamine, Selectfluor, and ethanol in the presence of a catalyst.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
Ethyl 4-(dimethylamino)-7-fluoroquinoline-3-carboxylate has numerous applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of various pharmacologically active compounds, including antimicrobial and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of fluorescent dyes and materials for optoelectronic applications.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
作用機序
The mechanism of action of Ethyl 4-(dimethylamino)-7-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor antagonist, depending on its structural modifications. The presence of the dimethylamino group and the fluorine atom enhances its binding affinity to target proteins, leading to the modulation of biological pathways.
類似化合物との比較
Similar Compounds
Ethyl 4-(dimethylamino)benzoate: A structurally similar compound used as a photoinitiator and in UV-curing applications.
2-Ethylhexyl 4-(dimethylamino)benzoate: Another similar compound used as a sunscreen agent.
Uniqueness
Ethyl 4-(dimethylamino)-7-fluoroquinoline-3-carboxylate is unique due to the presence of the quinoline core, which imparts distinct chemical and biological properties. The combination of the dimethylamino group, fluorine atom, and ethyl ester group enhances its versatility and effectiveness in various applications.
特性
分子式 |
C14H15FN2O2 |
|---|---|
分子量 |
262.28 g/mol |
IUPAC名 |
ethyl 4-(dimethylamino)-7-fluoroquinoline-3-carboxylate |
InChI |
InChI=1S/C14H15FN2O2/c1-4-19-14(18)11-8-16-12-7-9(15)5-6-10(12)13(11)17(2)3/h5-8H,4H2,1-3H3 |
InChIキー |
SBKCXQSXLSFTKB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1N(C)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B15065694.png)




![1-Bromo-3-[4-(dimethylamino)phenyl]propan-2-one](/img/structure/B15065708.png)
![7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B15065715.png)
![2-(6-Bromo-1,8a-dihydroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B15065720.png)






